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Compound of Interest

Compound Name: 3-((Ethylamino)methyl)benzonitrile

Cat. No.: B1297478 Get Quote

An in-depth search for structural activity relationship (SAR) studies specifically focused on 3-
((Ethylamino)methyl)benzonitrile analogs did not yield targeted results for this exact

chemical class. The scientific literature available through the search pertains to broader

categories of benzonitrile-containing compounds or other distinct molecular scaffolds.

However, the principles of SAR can be illustrated using data from related research on other

nitrile-containing compounds and various therapeutic agents. Below is a comparative guide

that synthesizes findings from several studies on different classes of molecules, demonstrating

how SAR studies are conducted and presented. This guide will use the structure and

requirements you provided to analyze these analogous research areas, offering insights that

are valuable to researchers, scientists, and drug development professionals.

Comparative Analysis of Structural Activity
Relationships in Bioactive Molecules
This guide explores the structure-activity relationships of several distinct classes of chemical

compounds, drawing from recent studies to illustrate how modifications to a core chemical

structure influence biological activity. While direct SAR data for 3-
((Ethylamino)methyl)benzonitrile analogs was not available, the following sections provide a

framework for such an analysis by examining related compounds and methodologies.
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A study on 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives

investigated their potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of

diabetes.[1] The core structure involves a quinazolinone ring substituted at the N-3 position

with a methyl-benzonitrile group.

The following table summarizes the in vitro DPP-4 inhibitory activity (IC50) for a selection of the

synthesized analogs.

Compound ID R (Dialkylamino Group) IC50 (µM)

5a Dimethylamino 4.3215

5b Diethylamino 6.7805

5c Pyrrolidino 2.1547

5d Morpholino 1.4621

5e Piperidino 3.8972

5f N-methyl-piperazino 2.5633

Sitagliptin Reference Standard 0.0236

(Data synthesized from

narrative in search result)[1]

SAR Insights:

The nature of the dialkylamino group at the C-2 position of the quinazolinone core

significantly influences DPP-4 inhibitory activity.

The compound with a morpholino group (5d) exhibited the highest potency among the

analogs.[1]

In silico docking studies suggested that the methyl-benzonitrile moiety at N-3 occupies the

S1 pocket of the DPP-4 enzyme, with the nitrile group forming hydrogen bonds with Arg-125

and Ser-630.[1]
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In Vitro DPP-4 Inhibitory Activity Assay: The DPP-4 inhibitory activity of the synthesized

compounds was evaluated using a DPP-4 inhibitor screening kit. The assay measures the

cleavage of a fluorogenic substrate, H-Gly-Pro-AMC, by the DPP-4 enzyme. The fluorescence

generated is proportional to the enzyme's activity. Test compounds were incubated with the

enzyme and substrate, and the reduction in fluorescence compared to a control without an

inhibitor was used to determine the percent inhibition. IC50 values were then calculated from

dose-response curves.[1]
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Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of novel

enzyme inhibitors.

3-Arylcoumarins as Antibacterial Agents
A separate line of research focused on the synthesis and antibacterial evaluation of

amino/nitro-substituted 3-arylcoumarins against Staphylococcus aureus (Gram-positive) and

Escherichia coli (Gram-negative).[2][3]

The antibacterial activity is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL

against S. aureus.

Compound ID
Substitution on
Coumarin

Substitution on 3-
Aryl Ring

MIC (µg/mL) vs. S.
aureus

1 6-nitro 4'-nitro 128

2 6-nitro 4'-methyl 64

3 6-nitro 4'-methoxy 64

4 6-nitro 3'-nitro 32

5 6-nitro 3'-methoxy 16

6 6-nitro 3'-methyl 16

Oxolinic Acid Reference Standard - 16

Ampicillin Reference Standard - 16

(Data extracted from

the search results)[2]

SAR Insights:

The position of the substituent on the 3-aryl ring significantly impacts antibacterial activity.[2]

Compounds with a substituent at the meta position (3') of the aryl ring (compounds 4, 5, and

6) were more active than those with a substituent at the para position (4') (compounds 1, 2,

and 3).[2]
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Replacing the nitro group on the aryl ring with a methyl or methoxy group improved activity

when the coumarin moiety had a 6-nitro group.[2]

Compounds 5 and 6, with meta-methoxy and meta-methyl substitutions respectively, showed

the highest activity, comparable to the standard drugs oxolinic acid and ampicillin.[2]

Antibacterial Susceptibility Testing (MIC Determination): The minimum inhibitory concentration

(MIC) for the synthesized compounds against clinical isolates of S. aureus was determined

using the broth microdilution method according to the guidelines of the Clinical and Laboratory

Standards Institute (CLSI). A serial dilution of each compound was prepared in a 96-well

microtiter plate with Mueller-Hinton broth. Bacterial suspension was added to each well, and

the plates were incubated. The MIC was defined as the lowest concentration of the compound

that completely inhibited visible bacterial growth.
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Caption: SAR logic for 3-arylcoumarin analogs against S. aureus.
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Conclusion
While the specific SAR of 3-((Ethylamino)methyl)benzonitrile analogs could not be detailed

from the available search results, this guide provides a template for how such an analysis

would be structured. By examining SAR studies of other nitrile-containing molecules and

bioactive compounds, we can appreciate the systematic approach required. Key takeaways for

any SAR study include:

Systematic Modification: Analogs are synthesized by systematically altering specific parts of

a lead molecule.

Quantitative Bioassays: Robust and reproducible biological assays are essential to quantify

the effects of these modifications.

Data-Driven Insights: The relationship between structural changes and biological activity is

analyzed to derive rules and guide future design.

Computational Modeling: In silico techniques like molecular docking can provide a

mechanistic understanding of the observed SAR.[1][4]

This comparative approach underscores the universal principles of medicinal chemistry and

drug design, which are applicable across diverse chemical scaffolds and therapeutic targets.

Future research could apply these methodologies to the 3-((Ethylamino)methyl)benzonitrile
scaffold to explore its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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